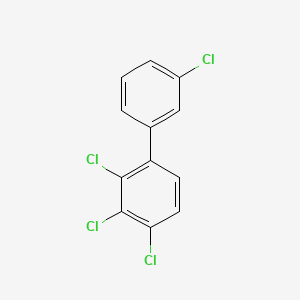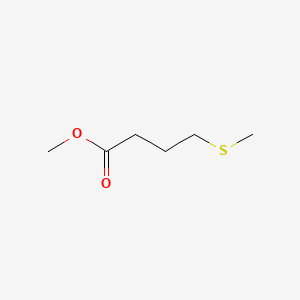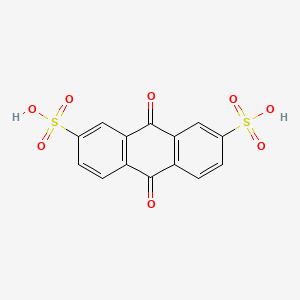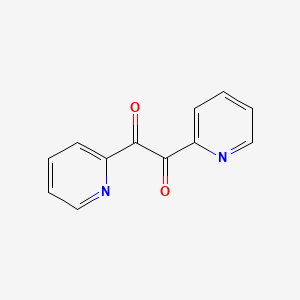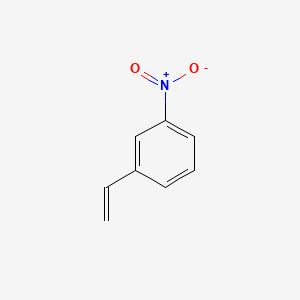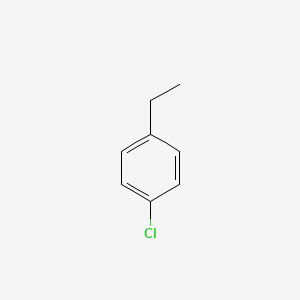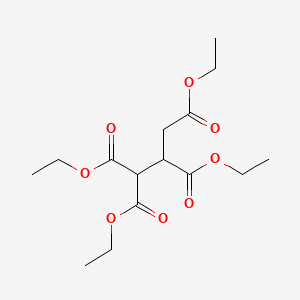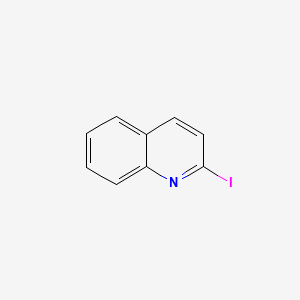
2-Iodchinolin
Übersicht
Beschreibung
2-Iodoquinoline is a heterocyclic compound with the molecular formula C9H6IN . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .
Synthesis Analysis
The synthesis of 2-Iodoquinoline and its analogues has been reported in various studies. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of 2-Iodoquinoline consists of a benzene ring fused with a pyridine moiety . The average mass is 255.055 Da and the mono-isotopic mass is 254.954483 Da .Chemical Reactions Analysis
Indenoquinolinones have been synthesized from 2-haloquinoline-3-carbaldehyde through Pd-mediated simultaneous C–H (aldehyde) and C–X bond activation . DFT studies were performed to investigate the mechanistic pathway, and in situ UV–Vis studies indicate the presence of Pd(II) intermediate species .Physical and Chemical Properties Analysis
2-Iodoquinoline is a solid at room temperature . It has a boiling point of 320.7°C at 760 mmHg and a melting point greater than 300°C .Wissenschaftliche Forschungsanwendungen
Arzneimittelforschung
2-Iodchinolin ist ein wichtiges Gerüst für Leitstrukturen in der Arzneimittelforschung . Es spielt eine wichtige Rolle im Bereich der pharmazeutischen Chemie . Die einzigartige Struktur und die Eigenschaften der Verbindung machen sie zu einem wichtigen Bestandteil bei der Entwicklung neuer Arzneimittel .
Synthetische organische Chemie
This compound hat vielseitige Anwendungen in den Bereichen der industriellen und synthetischen organischen Chemie . Seine einzigartigen chemischen Eigenschaften machen es zu einem wertvollen Werkzeug bei der Synthese komplexer organischer Verbindungen .
Photodynamische Therapie
This compound-Derivate haben potenzielle Anwendungen in der photodynamischen Therapie . Sie können als Photosensibilisatoren in der Krebsbehandlung eingesetzt werden . Diese Verbindungen zeigen eine starke Absorption im spektralen Bereich der Gewebsdurchlässigkeit (650–850 nm), was sie für diese Anwendung geeignet macht .
Katalyse
This compound kann in verschiedenen katalytischen Reaktionen verwendet werden. Seine einzigartigen Eigenschaften machen es zu einem wertvollen Katalysator in verschiedenen chemischen Reaktionen .
Grüne Chemie
This compound kann in Protokollen der grünen Chemie eingesetzt werden. Seine Verwendung in Ultraschallbestrahlungsreaktionen und grünen Reaktionsprotokollen trägt zur Entwicklung umweltfreundlicher chemischer Prozesse bei .
Photokatalytische Synthese
This compound kann in der photokatalytischen Synthese eingesetzt werden . Die einzigartigen photophysikalischen Eigenschaften der Verbindung machen sie zu einem wertvollen Werkzeug bei der Synthese komplexer organischer Verbindungen unter UV-Bestrahlung .
Safety and Hazards
Zukünftige Richtungen
Functionalization of quinoline at different positions has allowed for varying pharmacological activities of its derivatives . The primary focus of future research could be to highlight the routes to synthesizing functionalized quinoline derivatives, including hybrids that have moieties with predetermined activities bound to the quinoline moiety . This could be of interest in synthesizing drug candidates with dual modes of action, overcoming toxicity, and resistance among others .
Wirkmechanismus
Target of Action
It is known that quinoline derivatives, such as 2-iodoquinoline, are often used in the field of medicinal chemistry . They have a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety
Mode of Action
It is known that iodoquinol, a related compound, acts by chelating ferrous ions essential for metabolism
Biochemical Pathways
Metabolic intermediates of biochemical pathways can act as intra- and extracellular signaling molecules affecting immune cell responses . The signaling effects of metabolites are concentration and localization dependent
Pharmacokinetics
In general, the pharmacokinetic properties of a compound can greatly impact its bioavailability
Result of Action
It is known that iodoquinol, a related compound, is an amebicide used against entamoeba histolytica, and it is active against both cyst and trophozoites that are localized in the lumen of the intestine
Action Environment
It is known that the synthesis of quinoline derivatives can be influenced by various factors such as the use of microwave, clay or other catalysts, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (uv radiation)
Biochemische Analyse
Biochemical Properties
2-Iodoquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction between 2-Iodoquinoline and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
2-Iodoquinoline affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cell lines such as HepG2 (human hepatocellular carcinoma) and Caco-2 (human colorectal adenocarcinoma), 2-Iodoquinoline derivatives have demonstrated cytotoxic activity, indicating their potential as therapeutic agents .
Molecular Mechanism
The molecular mechanism of 2-Iodoquinoline involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can act as a ligand for certain receptors or enzymes, leading to conformational changes that either enhance or inhibit their activity. Additionally, 2-Iodoquinoline can modulate the expression of specific genes, thereby influencing cellular functions at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Iodoquinoline can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Iodoquinoline remains relatively stable under controlled conditions, but its activity can diminish over time due to degradation. Long-term exposure to 2-Iodoquinoline in vitro and in vivo has been associated with sustained cytotoxic effects, particularly in cancer cell lines .
Dosage Effects in Animal Models
The effects of 2-Iodoquinoline vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. For instance, in rodent models, high doses of 2-Iodoquinoline have been associated with hepatotoxicity and nephrotoxicity, highlighting the importance of dose optimization in therapeutic applications .
Metabolic Pathways
2-Iodoquinoline is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes facilitate the oxidation, reduction, and hydrolysis of 2-Iodoquinoline, leading to the formation of various metabolites. The metabolic flux and levels of these metabolites can significantly impact the compound’s pharmacological and toxicological properties .
Transport and Distribution
Within cells and tissues, 2-Iodoquinoline is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. For example, 2-Iodoquinoline can be actively transported into cells via organic anion transporters, affecting its intracellular concentration and subsequent biological activity .
Subcellular Localization
The subcellular localization of 2-Iodoquinoline is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, 2-Iodoquinoline may localize to the mitochondria, where it can exert its effects on mitochondrial enzymes and processes .
Eigenschaften
IUPAC Name |
2-iodoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6IN/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRWYFWZENXDZMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5064411 | |
| Record name | Quinoline, 2-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5064411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6560-83-4 | |
| Record name | 2-Iodoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6560-83-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Iodoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006560834 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Iodoquinoline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56811 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Quinoline, 2-iodo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Quinoline, 2-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5064411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-IODOQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NKM87FWD5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

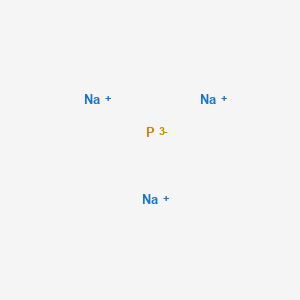
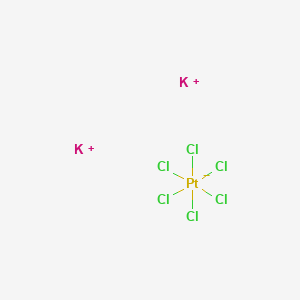
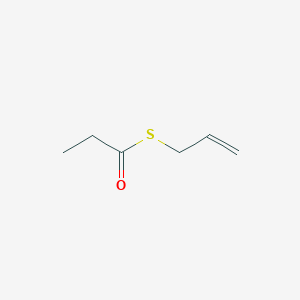
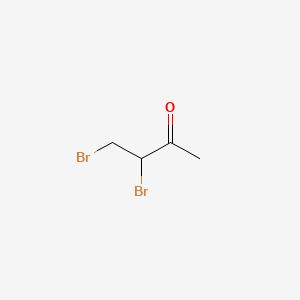
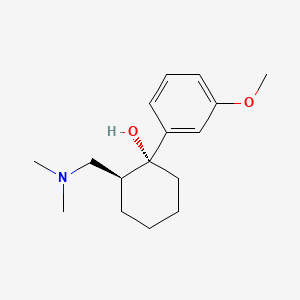
![2-[(Hydroxymethyl)amino]ethanol](/img/structure/B1585527.png)
